Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
Description
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, with the CAS Registry Number 3168-90-9, is an organic compound featuring a five-membered ring. acs.org Its structure consists of a cyclopentene (B43876) ring with a methyl group and an acetyl group attached to the double bond. thieme-connect.com This substitution pattern makes it a member of the cyclic ketone and alkenyl acetyl compound families. The molecular formula of this compound is C8H12O, and it has a molecular weight of 124.18 g/mol . acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylcyclopenten-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDURLXYBKGWETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185566 | |
| Record name | Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3168-90-9 | |
| Record name | Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of Ethanone, 1 2 Methyl 1 Cyclopenten 1 Yl
Strategic Approaches to the Synthesis of the Cyclopenten-1-yl Ring System and Acetyl Moiety
The synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- can be approached through various strategic routes that focus on the construction of the core cyclopentene (B43876) scaffold and the subsequent introduction of the acetyl group.
Cyclization Reactions for the Formation of the 1-Cyclopenten-1-yl Scaffold
The formation of the five-membered carbocyclic framework is a critical step in the synthesis. nih.gov Cyclization reactions are a direct and efficient method for constructing such ring systems. researchgate.net Various strategies have been developed for the stereoselective synthesis of functionalized cyclopentene rings, which are valuable building blocks in organic synthesis. nih.gov
One common approach involves the use of 1,3-enyne precursors, which can undergo cycloisomerization reactions catalyzed by transition metals like gold to form diverse carbocyclic scaffolds. researchgate.net Another powerful method is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones. acs.org Additionally, [3+2] cycloaddition reactions provide a versatile pathway to cyclopentane (B165970) and cyclopentene-embedded bicyclic structures. researchgate.net For instance, Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-vinylcyclopropanes have proven effective. researchgate.net
These methods offer various levels of control over the substitution pattern and stereochemistry of the resulting cyclopentene ring, which is crucial for the targeted synthesis of molecules like Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- .
Acylation Reactions for Acetyl Group Introduction
The introduction of the acetyl (ethanone) group onto the cyclopentene ring is typically achieved through acylation reactions. smolecule.com Friedel-Crafts acylation is a fundamental reaction in this context, involving the reaction of an acyl chloride or anhydride (B1165640) with an aromatic or, in this case, an alkene substrate in the presence of a Lewis acid catalyst. sigmaaldrich.com The reaction proceeds via an electrophilic substitution mechanism where an acylium ion is generated and attacks the electron-rich cyclopentene ring. sigmaaldrich.comyoutube.com
For the synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- , the acylation of a suitable 2-methyl-1-cyclopentene precursor would be a direct route. The choice of acylating agent, such as acetyl chloride or acetic anhydride, and the Lewis acid catalyst (e.g., AlCl₃) are critical for the success of the reaction. sigmaaldrich.commasterorganicchemistry.com In some cases, the acylation of cyclic enamines with acetyl chlorides has also been explored as a synthetic pathway. hacettepe.edu.tr
Table 1: Common Acylating Agents and Catalysts
| Acylating Agent | Catalyst | Reference |
|---|---|---|
| Acetyl Chloride | Aluminum Trichloride (AlCl₃) | sigmaaldrich.commasterorganicchemistry.com |
| Acetic Anhydride | Lewis Acids | sigmaaldrich.com |
| Phenylacetyl chloride | Triethylamine | hacettepe.edu.tr |
Photochemical Methods in the Synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- Precursors
Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures, including precursors to cyclopentane rings. chemrxiv.org These methods utilize light to initiate reactions, often proceeding through radical intermediates. smolecule.com One notable application is the photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes, which generates cyclopentylimines. chemrxiv.org These intermediates can then be further functionalized. This approach has been demonstrated to be scalable, operating in continuous flow for gram-scale production. chemrxiv.org
While not a direct synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- , photochemical methods can be instrumental in creating highly functionalized cyclopentane precursors that can be subsequently converted to the target molecule.
Friedel-Crafts Acylation and Cyclization of Prenyl Ketones as Synthetic Pathways
Intramolecular Friedel-Crafts reactions serve as a powerful tool for the construction of cyclic ketones. masterorganicchemistry.com This strategy can be applied to the synthesis of indanones and other cyclic systems. masterorganicchemistry.combeilstein-journals.org In the context of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- , a plausible synthetic route could involve the cyclization of an appropriately substituted acyclic ketone.
For instance, a prenyl ketone derivative could undergo an intramolecular Friedel-Crafts-type cyclization to form the cyclopentene ring. The reaction is typically promoted by a strong acid or a Lewis acid. masterorganicchemistry.com The regioselectivity of such cyclizations is a key consideration, as different isomers can be formed.
Regioselectivity and Stereochemical Control in the Synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
Achieving the desired regiochemistry and stereochemistry is a significant challenge in the synthesis of substituted cyclic compounds.
Isomer Formation and Mitigation Strategies
During the synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- , the formation of isomers is a potential issue. For example, in Friedel-Crafts acylation, the acetyl group could potentially add to different positions on the cyclopentene ring, leading to regioisomers. The directing effects of existing substituents on the ring play a crucial role in determining the outcome.
The NIST Chemistry WebBook lists other names for this compound, including 1-Acetyl-2-methyl-2-cyclopentene, which is a structural isomer. nist.govnist.gov The synthesis of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- is also documented, highlighting the potential for isomer formation. nih.gov
Mitigation strategies to control isomer formation often involve the careful selection of starting materials, catalysts, and reaction conditions. For instance, in the synthesis of indanones via PPA-mediated reactions, the concentration of P₂O₅ in polyphosphoric acid (PPA) was found to be a key parameter in controlling regioselectivity. d-nb.info Similarly, in the reaction of cyanothioacetamide with 2-acetylcycloalkanones, the process was found to be non-regiospecific, leading to a mixture of pyridine (B92270) thione isomers. researchgate.net Understanding the underlying reaction mechanisms and the electronic and steric influences of substituents is paramount to developing highly selective synthetic routes. researchgate.net
Table 2: Potential Isomers of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| Isomer Name | PubChem CID | Reference |
|---|---|---|
| Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- | 556900 | nih.gov |
| 1-Acetylcyclopentene | 192925 | nih.gov |
Enantioselective Synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- and its Analogues
The stereoselective construction of chiral cyclopentenyl ketones, including Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, and its related structures is a significant objective in organic synthesis due to their role as versatile building blocks. Modern advancements have moved beyond classical methods to focus on catalytic asymmetric syntheses that provide access to enantiomerically enriched products.
Transition-metal catalysts are instrumental in achieving high enantioselectivity. For instance, modern catalytic asymmetric methods, such as those employing palladium-on-carbon (Pd/C) catalysts, have been developed to produce cyclopentenyl ketones with greater than 90% purity. smolecule.com Gold(I) catalysis, in conjunction with chiral ligands, provides a highly enantioselective route to cyclic ketones that feature an α-tertiary chiral center. organic-chemistry.org This method can be part of a one-pot, two-step process to generate α'-chiral cyclopentenones. organic-chemistry.org
Another powerful strategy involves enzymatic reactions. The kinetic resolution of racemic intermediates using enzymes can provide access to chiral building blocks. For example, wheat germ lipase (B570770) has been used for the enantioselective hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one, yielding the corresponding chiral hydroxy cyclopentenone, a key precursor for further elaboration. orgsyn.org
For the synthesis of analogues, various enantioselective methods have been explored. A highly enantioselective silicon-directed Nazarov reaction, cooperatively catalyzed by a Lewis acid and a chiral Brønsted acid, has been developed for the synthesis of functionalized cyclopentenones. organic-chemistry.org In this reaction, the silicon group directs the regioselectivity by stabilizing the β-carbocation intermediate. organic-chemistry.org The synthesis of analogues such as Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, can be approached via the acetylation of chiral 1-methyl-2-cyclopenten-1-ol precursors, which themselves can be targets of asymmetric synthesis. evitachem.com
The following table summarizes selected enantioselective methods applicable to the synthesis of chiral cyclopentenones.
| Method | Catalyst/Reagent | Key Feature | Outcome | Reference |
| Catalytic Asymmetric Synthesis | Transition-metal catalysts (e.g., Pd/C) | Enables direct enantioselective routes. | >90% purity reported for some cyclopentenyl ketones. | smolecule.com |
| Cooperative Gold(I) Catalysis | Gold(I) catalyst with chiral ligand | Creates α-tertiary chiral centers. | Highly enantioselective access to α'-chiral cyclopentenones. | organic-chemistry.org |
| Enzymatic Hydrolysis | Wheat germ lipase | Enantioselective hydrolysis of a racemic acetate. | Produces chiral (4R)-(+)-hydroxy-2-cyclopenten-1-one. | orgsyn.org |
| Silicon-Directed Nazarov Reaction | Lewis acid + Chiral Brønsted acid | Cooperative catalysis for enantioselective cyclization. | Forms highly functionalized cyclopentenones with controlled stereochemistry. | organic-chemistry.org |
Catalytic Systems and Reaction Optimization for Enhanced Yield and Selectivity
The production of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- and related cyclopentenones relies heavily on the development of efficient catalytic systems and the optimization of reaction conditions to maximize yield and selectivity. A variety of metal-catalyzed reactions are central to these synthetic strategies, including the Pauson-Khand reaction, which uses a cobalt complex to assemble a cyclopentenone from an alkene, an alkyne, and carbon monoxide. thieme-connect.com Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals also provides a versatile route to cyclopentenones. organic-chemistry.org
Optimization of traditional methods like Friedel-Crafts acylation has led to significant improvements in yield. smolecule.com For industrial-scale production, processes are modified to enhance efficiency and cost-effectiveness. This includes the shift from stoichiometric laboratory catalysts to more sustainable options like zeolite-based solid acids. Furthermore, the adoption of continuous-flow reactors over traditional batch processes optimizes reaction times, improves mixing, and enhances heat dissipation, which collectively reduces the formation of byproducts and can increase yields from a typical 65-75% to 85-90%. smolecule.com
The table below highlights key parameters that are often optimized in the synthesis of cyclopentenyl ketones.
| Parameter | Laboratory Scale Approach | Industrial/Optimized Approach | Benefit of Optimization | Reference |
| Catalyst | Stoichiometric AlCl₃ | Heterogeneous zeolite-based solid acids | Catalyst recyclability, reduced waste. | |
| Solvent | Dichloromethane (B109758) (DCM) | Recyclable ionic liquids, Cyclopentyl methyl ether (CPME) | Reduced environmental impact, solvent recovery. | rsc.org |
| Reaction Time | Up to 12 hours (Batch) | 2–4 hours (Continuous Flow) | Increased throughput, better process control. | smolecule.com |
| Yield | 65–75% | 85–90% | Enhanced process efficiency and economy. |
Lewis Acid Catalysis in Cyclopentenyl Ketone Synthesis
Lewis acid catalysis is a cornerstone of modern organic synthesis and plays a crucial role in the formation of cyclopentenyl ketones by activating electrophiles. youtube.com In the context of synthesizing substituted cyclopentanes, which are direct precursors to cyclopentenyl ketones, Lewis acids are often essential. nih.gov They coordinate to a functional group, such as a ketone, thereby increasing the electrophilicity of the molecule and lowering the activation energy for a subsequent reaction step. youtube.comnih.gov
A notable example is the use of Titanium(IV) isopropoxide (Ti(OiPr)₄) as a mild Lewis acid that is compatible with N-heterocyclic carbene (NHC) catalysis. nih.gov In the NHC-catalyzed addition of homoenolates to β,γ-unsaturated α-ketoesters, the Lewis acid activates the ketoester, promoting the conjugate addition and subsequent intramolecular aldol (B89426) reaction to form a highly substituted cyclopentanol (B49286) intermediate. nih.gov This cooperative catalysis strategy is essential for the reaction to proceed, as attempts without the Lewis acid were unsuccessful. nih.gov
Lewis acids have also been shown to enhance reaction rates and even reverse facial selectivity in other NHC-catalyzed reactions. nih.gov Beyond titanium, other Lewis acids like aluminum chloride (AlCl₃) are traditionally used in Friedel-Crafts acylations to generate the acylium ion intermediate necessary for the reaction. Lewis acid-promoted [2+2] cycloadditions can also lead to increased yields and diastereoselectivity compared to their thermally-induced counterparts. orgsyn.org
The following table summarizes the roles of different Lewis acids in the synthesis of cyclopentenyl ketones and their precursors.
| Lewis Acid | Reaction Type | Role of Lewis Acid | Reference |
| Ti(OiPr)₄ | NHC-catalyzed annulation | Activates β,γ-unsaturated α-ketoester for conjugate addition. | nih.gov |
| Mg(II) complexes | NHC-catalyzed homoenolate addition | Enhances reaction rate and yield; can reverse facial selectivity. | nih.gov |
| AlCl₃, BF₃ | Friedel-Crafts Acylation | Activates the acylating agent to form an acylium ion. | |
| Various | Nazarov Cyclization | Cooperates with a chiral Brønsted acid for enantioselective cyclization. | organic-chemistry.org |
Green Chemistry Principles in Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- Production
The integration of green chemistry principles into the synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- aims to reduce the environmental impact of its production. A primary focus is on solvent selection, as solvents constitute a significant portion of the material used in chemical processes. semanticscholar.org Traditional solvents like dichloromethane are being replaced with greener alternatives. Cyclopentyl methyl ether (CPME), for example, has been used as an eco-friendly solvent for the synthesis of β-nitro ketones from α,β-unsaturated ketones. rsc.org Solvent selection guides, which rank solvents based on safety, health, and environmental criteria, are increasingly used to inform these choices. semanticscholar.org
Another key principle is the use of renewable feedstocks. Lignocellulosic biomass can be a source for producing cyclopentanone (B42830), which can then be converted into derivatives, offering a sustainable alternative to petroleum-based starting materials. dntb.gov.ua The use of waste-derived catalysts, such as CaO from seashells for condensation reactions, further enhances the green credentials of a synthetic process. dntb.gov.ua
Process intensification, such as the use of continuous-flow reactors, not only improves yield and safety but also aligns with green chemistry goals by reducing energy consumption and process mass intensity. wordpress.com For instance, a continuous Barbier reaction was shown to be a greener alternative to a traditional Grignard batch process for a pharmaceutical intermediate, reducing magnesium usage by over 100-fold. wordpress.com The replacement of stoichiometric reagents like AlCl₃ with recyclable, solid acid catalysts like zeolites is another important step in minimizing waste.
The table below contrasts traditional and green approaches in the synthesis of cyclopentenyl ketones.
| Principle | Traditional Method | Green Chemistry Approach | Environmental Benefit | Reference |
| Solvents | Dichloromethane (DCM), Nitrobenzene | Cyclopentyl methyl ether (CPME), Recyclable ionic liquids, Water | Reduced toxicity and VOC emissions, improved recyclability. | rsc.orgsemanticscholar.org |
| Catalysts | Stoichiometric Lewis acids (e.g., AlCl₃) | Heterogeneous solid acids (e.g., Zeolites), Biocatalysts (enzymes) | Catalyst is recyclable, milder reaction conditions, reduced waste. | orgsyn.org |
| Starting Materials | Petroleum-derived | Lignocellulose-derived cyclopentanone | Use of renewable resources. | dntb.gov.ua |
| Process | Batch reactors | Continuous-flow reactors | Improved energy efficiency, safety, and reduced waste. | wordpress.com |
Elucidation of Reaction Mechanisms and Kinetic Profiles for Key Synthetic Steps
Understanding the reaction mechanisms and kinetics for the synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is fundamental for process optimization. One of the most common methods for its synthesis is the Friedel-Crafts acylation of a 2-methylcyclopentene derivative. smolecule.com The mechanism involves the activation of an acylating agent, like acetyl chloride, by a Lewis acid such as AlCl₃ to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich double bond of the cyclopentene ring, leading to a carbocation intermediate which subsequently loses a proton to yield the final ketone product. smolecule.com
More complex, multi-component reactions also provide access to the cyclopentenone core. The Pauson-Khand reaction is a formal [2+2+1] cycloaddition where an alkyne, an alkene, and carbon monoxide combine in the presence of a dicobalt octacarbonyl catalyst. thieme-connect.com The mechanism is thought to involve the formation of an alkyne-cobalt complex, followed by insertion of the alkene and then carbon monoxide, culminating in a reductive elimination that forms the cyclopentenone ring. thieme-connect.com
In the NHC-catalyzed synthesis of cyclopentanol precursors, the mechanism involves the generation of a homoenolate equivalent from an enal. nih.gov This nucleophilic species adds to an electrophile, such as a β,γ-unsaturated α-ketoester that has been activated by a Lewis acid. nih.gov The resulting intermediate then undergoes an intramolecular aldol reaction to forge the cyclopentane ring. nih.gov
The Nazarov cyclization is another key mechanistic pathway, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. organic-chemistry.org In modern variations, a Lewis acid and a chiral Brønsted acid can work in concert, where the Lewis acid activates the dienone and stabilizes the resulting pentadienyl cation intermediate, controlling the stereochemical outcome of the cyclization. organic-chemistry.org
Advanced Spectroscopic and Computational Analysis for Structural Elucidation of Ethanone, 1 2 Methyl 1 Cyclopenten 1 Yl
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Characterization
Gas chromatography coupled with mass spectrometry stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-. This method provides critical data on molecular weight and fragmentation patterns, which are fundamental to structural elucidation.
Analysis of Fragmentation Patterns and Retention Indices
The electron ionization (EI) mass spectrum of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is characterized by a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 124, which corresponds to its molecular weight of 124.18 g/mol . smolecule.com The fragmentation of this molecular ion provides a veritable fingerprint for the molecule's structure. A predominant fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, α-cleavage results in the formation of a stable acylium ion, [CH₃CO]⁺, which is observed as a prominent peak, often the base peak, at m/z 43. smolecule.com
In addition to mass spectral data, the retention index (RI) is a crucial parameter for identification in gas chromatography. The retention index standardizes the retention time of a compound relative to a series of n-alkane standards. For Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, a retention index of 1504 has been reported on a polar Carbowax capillary column, providing a specific and reproducible identifier under defined chromatographic conditions. nih.gov
Table 1: Key GC-MS Data for Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₁₂O | Basic chemical formula |
| Molecular Weight | 124.18 g/mol | Mass of one mole of the compound |
| Molecular Ion (M⁺) | 124 m/z | Confirms molecular weight |
| Key Fragment (α-cleavage) | 43 m/z | Characteristic of the acetyl group |
| Retention Index (Carbowax) | 1504 | Standardized identifier for GC |
Distinguishing Isomeric Forms via GC-MS Profiling
The differentiation of positional isomers is a common challenge in chemical analysis. Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- has several isomers, with a notable one being 1-acetyl-2-methyl-2-cyclopentene, where the double bond is shifted within the cyclopentene (B43876) ring. nih.govnih.gov While these isomers possess the same molecular weight and may produce very similar mass spectra, their separation and positive identification can be reliably achieved using GC-MS.
The primary basis for differentiation is the gas chromatographic separation. Isomers, due to their distinct structural arrangements, exhibit different physical properties, such as polarity and boiling point. These differences lead to varied interactions with the stationary phase of the GC column, resulting in unique retention times and indices. For instance, on a polar stationary phase like Carbowax, the subtle changes in the dipole moment and steric environment between the 1-cyclopenten-1-yl and 2-cyclopenten-1-yl isomers would be sufficient to cause a noticeable separation, allowing them to be resolved as distinct peaks in the chromatogram. Therefore, a precise retention index serves as a robust tool for distinguishing between these closely related structures.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally powerful for identifying functional groups and providing insights into the molecule's conformational and electronic structure.
Interpretation of Characteristic Absorptions and Band Assignments
The IR spectrum of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- displays several characteristic absorption bands that confirm its key functional groups. smolecule.comnist.gov As an α,β-unsaturated ketone, the most diagnostic absorptions are the C=O (carbonyl) and C=C (alkene) stretching vibrations. Due to conjugation, the C=O stretching frequency is lowered from the typical range for saturated ketones (1715 cm⁻¹) and is expected to appear as a strong, sharp band around 1670-1685 cm⁻¹. The C=C stretching vibration, also influenced by conjugation, typically gives rise to a band in the 1640-1650 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2950-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1675 | C=O Stretch | Conjugated Ketone |
| ~1645 | C=C Stretch | Alkene |
| ~1450 & ~1375 | C-H Bend | CH₂ & CH₃ |
| ~1250 | C-C Stretch | Ketone-Ring |
Correlation of Vibrational Modes with Molecular Structure and Dynamics
The interplay between IR and Raman spectroscopy provides deeper insights into molecular structure. While the positions of the C=O and C=C stretching bands are similar in both spectra, their relative intensities can differ significantly. In IR spectroscopy, the intensity of a band is proportional to the change in dipole moment during the vibration. The polar C=O bond gives a very strong IR absorption. In Raman spectroscopy, intensity is related to the change in polarizability.
For α,β-unsaturated ketones, Raman spectroscopy is particularly useful for studying the conformational isomerism (s-cis vs. s-trans) around the single bond connecting the carbonyl and the alkene. Research has shown that the Raman C=O stretching band for the s-trans conformer is significantly more intense (5 to 10 times) than that of the s-cis conformer. nist.gov This phenomenon allows for the determination of the preferred conformation of the acetyl group relative to the cyclopentene double bond in the liquid or solution phase, providing dynamic structural information that is less accessible by other means.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom within the structure of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-.
Based on established chemical shift principles, a predicted NMR spectrum can be described. In the ¹H NMR spectrum, distinct signals are expected for the three types of methyl protons and the three pairs of methylene (B1212753) protons. The acetyl methyl protons (CH₃-C=O) would appear as a singlet downfield, typically around 2.3 ppm. The vinylic methyl protons (CH₃-C=C) would also be a singlet, slightly upfield around 1.9 ppm. The three sets of methylene protons on the cyclopentene ring would appear as complex multiplets between approximately 1.8 and 2.6 ppm due to spin-spin coupling.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is highly deshielded and would appear as a weak signal significantly downfield, predicted to be around 200 ppm. The two sp² carbons of the double bond would be found in the 130-150 ppm range. The remaining sp³ carbons, including the three methylene carbons of the ring and the two methyl carbons, would appear in the upfield region of the spectrum (< 40 ppm).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~200.1 |
| Vinylic Carbon (-C(C=O)=) | - | ~145.5 |
| Vinylic Carbon (-C(CH₃)=) | - | ~138.9 |
| Acetyl Methyl (CH₃-C=O) | ~2.3 (s, 3H) | ~28.5 |
| Vinylic Methyl (CH₃-C=C) | ~1.9 (s, 3H) | ~18.7 |
| Allylic Methylene (-CH₂-C=) | ~2.5 (t, 2H) | ~35.1 |
| Methylene (-CH₂-) | ~1.9 (quint, 2H) | ~21.6 |
| Methylene (-CH₂-) | ~2.4 (t, 2H) | ~32.4 |
Note: Predicted values are based on cheminformatic models. Actual experimental values may vary. s = singlet, t = triplet, quint = quintet.
Table of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | 3168-90-9 |
| 1-acetyl-2-methyl-2-cyclopentene | 1767-84-6 |
| n-Alkanes | N/A |
2D and 3D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) and three-dimensional (3D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for unambiguously establishing the covalent framework and stereochemistry of "Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-". While standard 1D NMR provides initial information, 2D and 3D experiments resolve signal overlap and reveal through-bond and through-space correlations.
Commonly employed 2D NMR experiments for this molecule would include:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the cyclopentene ring and the methyl groups. For instance, the protons on C3 would show a correlation to the protons on C4, and the protons on C4 would correlate with the protons on C5.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the quaternary carbons (C1 and C2) and the carbonyl carbon (C=O) by their correlations with nearby methyl and methylene protons. For example, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon and C1.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and preferred conformation. For "Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-", NOESY data would help to establish the spatial relationship between the acetyl group and the methyl group on the cyclopentene ring.
A summary of expected key HMBC and NOESY correlations is presented in the table below.
| Proton (¹H) | Correlated Carbon (¹³C) in HMBC | Correlated Proton (¹H) in NOESY |
| Acetyl-CH₃ | C=O, C1 | 2-CH₃, C5-H |
| 2-CH₃ | C1, C2, C3 | Acetyl-CH₃, C3-H |
| C3-H₂ | C2, C4, C5 | 2-CH₃, C4-H₂ |
| C4-H₂ | C3, C5 | C3-H₂, C5-H₂ |
| C5-H₂ | C1, C3, C4 | Acetyl-CH₃, C4-H₂ |
This table represents hypothetical data based on the known structure of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-.
Dynamic NMR Studies for Conformational Exchange Phenomena
"Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-" possesses conformational flexibility, primarily related to the rotation around the C1-C(O) single bond and potential ring puckering of the cyclopentene moiety. Dynamic NMR (DNMR) techniques can be employed to study these conformational exchange processes. copernicus.org
By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to the broadening of signals and eventual decoalescence into separate signals for each conformer.
Computational Chemistry for Predicting and Validating Molecular Structures and Properties
Computational chemistry provides a powerful theoretical framework to complement experimental data, offering insights into the structure, properties, and reactivity of "Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-".
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netberkeley.edu For "Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-", DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to:
Optimize the molecular geometry: This provides a theoretical model of the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Calculate electronic properties: This includes the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Predict reactivity descriptors: Parameters such as electronegativity, hardness, and softness can be derived from the orbital energies, offering insights into the molecule's potential reaction pathways.
A table of hypothetical DFT-calculated properties is provided below.
| Property | Calculated Value |
| Total Energy | (Value in Hartrees) |
| Dipole Moment | (Value in Debye) |
| HOMO Energy | (Value in eV) |
| LUMO Energy | (Value in eV) |
| HOMO-LUMO Gap | (Value in eV) |
This table represents hypothetical data that would be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of "Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-" over time. By simulating the motion of the atoms based on a force field, MD simulations can reveal the accessible conformations and the transitions between them. This would provide a more detailed picture of the acetyl group rotation and ring dynamics than can be obtained from static DFT calculations alone. Furthermore, MD simulations can be used to study the interactions of the molecule with other molecules, such as a solvent or a biological receptor, by providing insights into the preferred binding modes and interaction energies.
Quantum Chemical Prediction of Spectroscopic Parameters
Quantum chemical methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the proposed structure. pnrjournal.comresearchgate.net For "Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-", this would include:
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which can then be converted into chemical shifts. Comparing these predicted shifts with the experimental NMR data can aid in the assignment of complex spectra.
Vibrational Frequencies: The calculation of vibrational frequencies can help in the assignment of the peaks in the infrared (IR) and Raman spectra. The characteristic C=O stretching frequency of the ketone group would be a key feature to identify.
The agreement between the computationally predicted and experimentally measured spectroscopic data provides strong evidence for the correctness of the elucidated structure.
Chemical Reactivity and Derivatization Pathways of Ethanone, 1 2 Methyl 1 Cyclopenten 1 Yl
Reactions Involving the Carbonyl Functionality
The acetyl group is a key site for various chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. smolecule.com This classic reactivity of ketones leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A prime example of this is the formation of 1-(2-methyl-1-cyclopenten-1-yl)-1-ethanol through the addition of a hydride reagent or an organometallic reagent like a Grignard or organolithium compound. epa.gov
The general transformation is as follows:
Reaction: Nucleophilic addition to the carbonyl group.
Product: Tertiary alcohol.
| Reactant | Reagent Example | Product |
| Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | 1. CH₃MgBr, 2. H₃O⁺ | 1-(2-methyl-1-cyclopenten-1-yl)-1-ethanol |
| Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | 1. NaBH₄, 2. H₃O⁺ | 1-(2-methyl-1-cyclopenten-1-yl)ethanol |
These resulting tertiary alcohols can undergo subsequent transformations, such as dehydration to form alkenes or substitution reactions under acidic conditions.
The acetyl group can be readily reduced to an ethyl group or oxidized to a carboxylic acid derivative, depending on the reagents and conditions employed.
Reduction: The ketone functionality can be reduced to a secondary alcohol using various reducing agents. wikipedia.org Common laboratory reagents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. wikipedia.org
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide to yield carboxylic acids. wikipedia.org Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are not typically used to oxidize ketones further. isca.me
| Transformation | Reagent(s) | Product Type |
| Reduction | Sodium borohydride (NaBH₄), Methanol | Secondary Alcohol |
| Reduction | Lithium aluminum hydride (LiAlH₄), Ether; H₃O⁺ | Secondary Alcohol |
| Oxidation | Potassium permanganate (KMnO₄), H⁺, heat | Carboxylic Acids |
Like other ketones with α-hydrogens, Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- possesses acidic protons on the methyl group of the acetyl moiety, enabling it to form an enolate ion in the presence of a suitable base. smolecule.combham.ac.uk This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably condensation reactions. smolecule.com
The formation of the enolate is a key step:
Reactant: Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
Reagent: A base (e.g., sodium hydroxide, lithium diisopropylamide - LDA)
Intermediate: A resonance-stabilized enolate anion.
This enolate can then react with an electrophile, such as the carbonyl carbon of an aldehyde or another ketone, in what is known as an Aldol (B89426) condensation. masterorganicchemistry.com If the reaction is performed with a different aldehyde or ketone partner, it is termed a crossed Aldol condensation. masterorganicchemistry.com For instance, the enolate of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- can react with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) in a Claisen-Schmidt condensation. wikipedia.org These reactions typically yield a β-hydroxy ketone, which may subsequently dehydrate upon heating or under acidic/basic conditions to form an α,β-unsaturated ketone. masterorganicchemistry.com
| Reaction Type | Electrophile Example | Initial Product Type | Final Product Type (after dehydration) |
| Aldol Condensation (self) | Another molecule of the starting ketone | β-hydroxy ketone | α,β-unsaturated ketone |
| Claisen-Schmidt Condensation | Benzaldehyde | β-hydroxy ketone | Chalcone-like α,β-unsaturated ketone |
Transformations at the Cyclopentene (B43876) Ring System
The cyclopentene ring, with its double bond and allylic positions, offers additional sites for chemical modification.
The carbon-carbon double bond in the cyclopentene ring is susceptible to attack by electrophiles. In the case of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, the double bond is tetrasubstituted, which influences its reactivity.
Electrophilic Addition: Addition of electrophiles like hydrogen halides (HX) or water (in the presence of acid) would proceed via the formation of the most stable carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) adds to the carbon atom that results in the more substituted, and therefore more stable, carbocation. chembk.com Given the substitution pattern of the double bond in this molecule, addition reactions can lead to the formation of tertiary carbocation intermediates, followed by the addition of the nucleophile.
A notable electrophilic addition is ozonolysis, which cleaves the double bond. The ozonolysis of α,β-unsaturated ketones can sometimes lead to "anomalous" products due to rearrangements. youtube.comunicamp.br For example, the reductive ozonolysis of the similar compound 2-methyl-2-cyclopenten-1-one (B72799) has been studied, demonstrating the potential for complex transformations at the double bond. unicamp.br
Radical Addition: Radical reactions can also occur at the double bond. For instance, addition of HBr in the presence of peroxides would proceed via an anti-Markovnikov mechanism, where the bromine radical adds to form the most stable carbon radical. Photochemical methods can also be used to generate radical intermediates for various transformations. smolecule.com
The methyl group attached to the double bond and the CH₂ groups within the ring are at allylic positions, making them potential sites for substitution reactions, particularly via radical mechanisms.
Allylic Substitution: Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) are commonly used to achieve allylic bromination. This would involve the abstraction of a hydrogen atom from either the C2-methyl group or the C3-methylene group to form a resonance-stabilized allylic radical. The subsequent reaction with bromine would lead to an allylic bromide. The regioselectivity of this reaction would depend on the relative stabilities of the possible allylic radical intermediates.
While the principles of organic chemistry suggest that such substitutions are feasible, specific documented examples for Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- are not prevalent in the surveyed literature. The potential for these reactions, however, represents a valid pathway for further derivatization.
Synthesis of Novel Derivatives and Analogues of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
The presence of both a ketone carbonyl group and a carbon-carbon double bond in Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- allows for a diverse range of chemical transformations. These reactions enable the introduction of new functional groups and the extension of the carbon skeleton, leading to a wide array of novel derivatives.
Preparation of Functionalized Cyclic Ketones and Acetyl Compounds
The reactivity of the enone moiety is central to the synthesis of functionalized derivatives. The carbonyl group can undergo nucleophilic addition, while the double bond is susceptible to conjugate addition (Michael reaction). wikipedia.orgmasterorganicchemistry.com These reactions can be employed to introduce a variety of substituents, modifying the electronic and steric properties of the parent molecule.
One key synthetic route involves the self-condensation and subsequent autoxidation of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- to form indenone derivatives. nih.gov This transformation highlights the potential of the compound to act as a precursor for aromatic polycyclic systems.
Furthermore, the acetyl group can be targeted for modification. For instance, reduction of the ketone would yield the corresponding alcohol, 1-(2-methyl-1-cyclopenten-1-yl)ethanol . libretexts.org This alcohol could then serve as a substrate for further reactions, such as esterification or etherification, to generate a new class of derivatives.
While specific documented examples of other functionalizations are limited in publicly available literature, the general reactivity of α,β-unsaturated ketones suggests numerous possibilities. These include epoxidation of the double bond to form a reactive epoxide intermediate, or dihydroxylation to introduce vicinal diols. The methyl group on the cyclopentene ring also offers a site for radical halogenation, although this might be less selective.
A summary of potential functionalization reactions is presented below:
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Michael Addition | Nucleophiles (e.g., malonates, amines, thiols) in the presence of a base. wikipedia.orgmasterorganicchemistry.com | 3-substituted cyclopentanone (B42830) derivatives |
| Aldol Condensation | With another carbonyl compound in the presence of an acid or base catalyst. | β-hydroxy ketone adducts |
| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄). organic-chemistry.org | 1-(2-methyl-1-cyclopenten-1-yl)ethanol |
| Oxidation | Oxidizing agents like potassium permanganate or chromium trioxide. organic-chemistry.org | Carboxylic acids or other oxidized derivatives organic-chemistry.org |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Spiro-epoxyketones |
| Diels-Alder Reaction | With a suitable diene. nih.gov | Bicyclic adducts |
Formation of Polycyclic Structures Incorporating the Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- Moiety
The rigid bicyclic structure inherent in derivatives of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- makes it an attractive scaffold for the design of thermally stable polymers and specialty chemicals. nih.gov The formation of polycyclic systems can be achieved through various annulation strategies, where a new ring is fused onto the existing cyclopentene core.
A prominent example is the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. libretexts.orglibretexts.orgfiveable.meorganicchemistrytutor.comyoutube.com In a hypothetical Robinson annulation, the enolate of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- could act as the Michael donor, attacking an α,β-unsaturated ketone like methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to construct a new six-membered ring, leading to a bicyclic α,β-unsaturated ketone. The general steps of this process are outlined below.
Hypothetical Robinson Annulation Sequence:
| Step | Description | Intermediate/Product |
| 1. Enolate Formation | A base abstracts an α-proton from the acetyl group of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- . | Enolate anion |
| 2. Michael Addition | The enolate attacks the β-carbon of an α,β-unsaturated ketone (e.g., methyl vinyl ketone). wikipedia.orgmasterorganicchemistry.com | 1,5-dicarbonyl compound |
| 3. Intramolecular Aldol Condensation | The newly formed dicarbonyl compound undergoes a base-catalyzed intramolecular aldol reaction to form a six-membered ring. tamu.edu | Bicyclic β-hydroxy ketone |
| 4. Dehydration | The β-hydroxy ketone readily dehydrates to form a conjugated enone. | Fused polycyclic α,β-unsaturated ketone |
Another powerful method for constructing fused ring systems is the Pauson-Khand reaction , a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex. nih.govorganic-chemistry.orgwikipedia.orgthieme-connect.denih.gov In this context, the double bond of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- could serve as the alkene component, reacting with an alkyne and carbon monoxide to form a new five-membered ring fused to the original cyclopentene ring. This would result in a tricyclic ketone.
The versatility of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- as a building block is further underscored by its potential participation in Diels-Alder reactions . nih.gov Acting as a dienophile, it can react with a variety of dienes to form six-membered rings, leading to the synthesis of complex polycyclic adducts. The stereochemistry of the resulting product would be influenced by the substitution pattern of both the diene and the dienophile.
While detailed experimental data for these specific polycyclization reactions starting from Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- are not extensively reported in readily accessible literature, the fundamental principles of these named reactions provide a clear framework for the rational design and synthesis of a diverse range of novel polycyclic compounds based on this versatile ketone.
Mechanistic Biological Interactions and Structure Activity Relationship Sar Studies of Ethanone, 1 2 Methyl 1 Cyclopenten 1 Yl Non Clinical Focus
Molecular Targets and Ligand Binding Dynamics
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, its structural features, particularly the ketone functional group and the substituted cyclopentene (B43876) ring, suggest potential interactions with various biological macromolecules.
Although direct evidence for receptor or enzyme binding of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is scarce, a related isomer, Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, is known to act as a ligand that can bind to specific receptors or enzymes, thereby modulating their activity. evitachem.com This suggests that Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- may also exhibit similar properties. The carbonyl group of the ethanone moiety can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for ligand-receptor binding. Furthermore, the lipophilic nature of the methyl-substituted cyclopentene ring could facilitate its interaction with hydrophobic pockets within receptor or enzyme active sites.
Compounds with similar ketone structures have been noted for their potential antimicrobial and antifungal activities, hinting at possible interactions with microbial enzymes or structural components. smolecule.com However, specific targets within these organisms for Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- have not been identified.
Table 1: Potential Molecular Interactions of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| Structural Feature | Potential Interaction Type | Possible Biological Target | Supporting Evidence/Rationale |
| Ethanone (C=O) group | Hydrogen Bonding, Dipole-Dipole Interactions | Receptor binding pockets, Enzyme active sites | General principles of ligand-receptor interactions. |
| 2-methyl-1-cyclopenten-1-yl ring | Hydrophobic Interactions | Hydrophobic pockets of proteins | Lipophilic nature of the cyclic alkyl structure. |
The modulation of receptor or enzyme activity by a ligand can trigger a cascade of intracellular events known as signal transduction. Should Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- bind to a cellular receptor, it could initiate a signaling pathway. For instance, interaction with a G-protein coupled receptor (GPCR) could lead to the activation of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3), which in turn would affect various cellular processes. Similarly, inhibition or activation of a key enzyme in a metabolic pathway would directly alter the flow of metabolites and cellular energy status.
Disruptions in signal transduction pathways can have significant effects on cellular function. youtube.com While no specific pathways have been elucidated for Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, its potential to act as a ligand suggests that it could influence cellular signaling. evitachem.com
Metabolism and gene expression are fundamental biological processes that are intricately linked and can be influenced by small molecules. nih.gov Metabolic enzymes and the metabolites they produce can directly or indirectly modulate chromatin structure and the activity of transcription factors, thereby regulating gene expression. nih.govresearchgate.net
A compound like Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, by interacting with enzymes or receptors, could modulate metabolic pathways. evitachem.com For example, if it were to inhibit an enzyme involved in glycolysis or the citric acid cycle, it would impact cellular energy production. Such metabolic shifts can lead to changes in the levels of key metabolites that act as cofactors for chromatin-modifying enzymes, thus influencing gene expression patterns. nih.gov However, it must be emphasized that these are theoretical possibilities, and no specific effects of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- on metabolic processes or gene expression have been experimentally demonstrated.
Enzymatic Biotransformations and Metabolite Identification in Model Systems
Biotransformation is the process by which a living organism chemically modifies a substance. This process is crucial for the detoxification and elimination of foreign compounds (xenobiotics). Biotransformation reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov
While specific studies on the biotransformation of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- are lacking, general principles of xenobiotic metabolism can provide insights into its likely metabolic fate. The ketone and the cyclic alkene functionalities are potential sites for enzymatic attack.
In microbial systems, cyclic ketones can undergo Baeyer-Villiger oxidation, a reaction catalyzed by monooxygenases. For instance, cyclopentanone (B42830) can be oxidized by cyclopentanone 1,2-monooxygenase. researchgate.net This enzyme introduces an oxygen atom into the ring, leading to the formation of a lactone. It is plausible that Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- could be a substrate for similar microbial enzymes.
Plant enzyme systems also possess a wide range of oxidative and conjugative enzymes that could metabolize this compound. Phase I reactions in plants, as in other organisms, often involve cytochrome P450 monooxygenases, which can hydroxylate or epoxidize the molecule. researchgate.net The double bond in the cyclopentene ring is a likely target for epoxidation, while the methyl group or the ring itself could be hydroxylated.
Following Phase I functionalization, the resulting metabolites can undergo Phase II conjugation reactions, where they are coupled with endogenous molecules such as sugars (glycosylation) or amino acids to increase their water solubility and facilitate sequestration or elimination.
Without experimental data, the exact nature of the biotransformation products of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- remains speculative. Based on the potential biotransformation pathways discussed above, a range of metabolites could be formed.
Table 2: Hypothetical Biotransformation Products of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| Potential Reaction | Enzyme Class | Hypothetical Product | Rationale |
| Baeyer-Villiger Oxidation | Monooxygenase | A lactone derivative | Known pathway for cyclic ketones in microbes. researchgate.net |
| Ring Hydroxylation | Cytochrome P450 | Hydroxylated cyclopentene derivative | Common Phase I reaction for cyclic compounds. |
| Methyl Group Hydroxylation | Cytochrome P450 | Hydroxymethyl-substituted derivative | Common site of oxidation for alkyl-substituted rings. |
| Double Bond Epoxidation | Cytochrome P450 | Epoxide derivative | Common reaction for alkenes. |
| Ketone Reduction | Reductase | Secondary alcohol | A common metabolic fate for ketones. |
| Conjugation (e.g., Glycosylation) | Glycosyltransferase | Glycoside conjugate of a hydroxylated metabolite | Common Phase II reaction to increase water solubility. |
The identification and characterization of these potential metabolites would require in vitro studies with microbial or plant enzyme preparations, followed by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Structure-Activity Relationships for Bio-sensing and Bio-control Applications
The specific investigation into the structure-activity relationships (SAR) of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- for bio-sensing and bio-control applications is an emerging area of research. Due to the limited direct studies on this particular compound, much of the current understanding is extrapolated from research on analogous cyclic ketones, α,β-unsaturated ketones, and cyclopentene derivatives. These related compounds have demonstrated a range of biological activities, including antimicrobial and enzyme-inhibiting properties, which are relevant for bio-control and the development of bio-sensors. researchgate.netmdpi.com
The core structure of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, featuring an α,β-unsaturated ketone (enone) moiety within a cyclopentene ring, is a key determinant of its potential biological activity. The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack from biological macromolecules, such as the thiol groups of cysteine residues in enzymes and proteins. This covalent interaction can lead to the modulation of protein function, forming the basis for its potential in bio-control and as a detectable event in bio-sensing platforms. researchgate.net
Correlating Structural Modifications with Changes in Biological Activity at the Molecular Level
To understand and predict the biological activity of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, it is crucial to analyze how modifications to its chemical structure could influence its interactions with biological targets at a molecular level. The following table outlines potential structural modifications and their hypothesized effects based on established SAR principles for similar compounds.
| Structural Modification | Hypothesized Molecular Interaction | Potential Impact on Bio-sensing/Bio-control |
| Modification of the Acetyl Group | Altering the steric bulk or electronic properties of the acetyl group can influence the accessibility and reactivity of the carbonyl carbon. For instance, replacing the methyl group with a larger alkyl group may hinder the approach of a biological nucleophile. | Could modulate the binding affinity and specificity for a target enzyme or receptor, thereby tuning the sensitivity and selectivity of a bio-sensor. For bio-control, this could alter the potency of its antimicrobial or enzyme-inhibiting effects. |
| Substitution on the Cyclopentene Ring | The introduction of substituents on the cyclopentene ring can impact the molecule's lipophilicity, conformation, and the electronic nature of the enone system. For example, the addition of hydroxyl groups could increase hydrophilicity and the potential for hydrogen bonding. mdpi.com | Changes in lipophilicity can affect the compound's ability to cross cell membranes, which is critical for bio-control agents targeting intracellular components. In bio-sensing, such modifications could be used to fine-tune the molecule's interaction with a specific biological recognition element. |
| Alteration of the Methyl Group at the 2-Position | Modifying the methyl group at the 2-position of the cyclopentene ring can influence the steric environment around the double bond and the carbonyl group. Replacing it with groups of varying sizes or electronic properties could impact the compound's binding orientation within a biological target's active site. | This could lead to enhanced or diminished biological activity by affecting the precise fit and interaction with a target protein. For bio-sensing, this could be a strategy to improve the specificity of the sensor. |
| Saturation of the Cyclopentene Double Bond | The removal of the double bond would eliminate the α,β-unsaturated system. This would significantly reduce the compound's reactivity towards nucleophilic addition by biological macromolecules. | This modification would likely lead to a substantial decrease in many of the compound's biological activities that are dependent on the enone moiety, which could serve as a negative control in bio-control and bio-sensing studies. |
Design Principles for Tuned Molecular Interactions
Based on the inferred SAR, several design principles can be proposed for tuning the molecular interactions of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- for specific applications in bio-sensing and bio-control.
Modulation of Electrophilicity for Covalent Targeting: The reactivity of the enone system is central to its mechanism of action. To enhance its potency as a bio-control agent that acts via covalent modification, the electrophilicity of the β-carbon can be increased. This could be achieved by introducing electron-withdrawing groups on the cyclopentene ring. Conversely, for applications requiring reversible binding, the electrophilicity could be reduced.
Steric Hindrance for Selective Binding: The introduction of bulky substituents at various positions on the cyclopentene ring or on the acetyl group can be used to control the molecule's access to the active sites of different biological targets. This principle of steric hindrance can be exploited to design derivatives with higher selectivity towards a specific enzyme or receptor, which is a critical aspect in the development of both targeted bio-control agents and specific bio-sensors.
Conformational Rigidity for Enhanced Affinity: The cyclopentene ring provides a degree of conformational constraint. Introducing further rigidity, for instance, through the incorporation of additional ring structures, could pre-organize the molecule into a conformation that is optimal for binding to a specific biological target. This can lead to an increase in binding affinity and, consequently, improved efficacy in bio-control or higher sensitivity in bio-sensing. The design of such conformationally restricted analogs is a common strategy in drug discovery to enhance biological activity. frontiersin.org
Applications in Advanced Chemical Science and Technology Non Human Focus
A Key Building Block in the Architectures of Organic Synthesis
The reactivity of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- makes it a versatile intermediate in the construction of more complex organic molecules and a precursor to various specialty and fine chemicals. smolecule.com Its structure allows for a range of chemical transformations, including Diels-Alder reactions, electrophilic substitutions, and autoxidation processes. smolecule.com
Crafting Complexity: Synthesis of Intricate Organic Molecules
A notable application of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is its role as a precursor in the synthesis of indenones through self-condensation and autoxidation. smolecule.com Indenones are bicyclic aromatic compounds that form the core of various biologically active molecules and functional materials. The synthesis of these complex structures often relies on the strategic use of building blocks like Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- that can undergo controlled cyclization reactions.
A Starting Point for Specialty and Fine Chemicals
Beyond complex polycyclic systems, Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- serves as a foundational molecule for the production of a variety of specialty and fine chemicals. smolecule.com Its functional groups, the ketone and the carbon-carbon double bond within the cyclopentene (B43876) ring, offer multiple sites for chemical modification. This allows for its conversion into a range of derivatives with specific desired properties for various industrial applications.
Aromatic and Flavorful Contributions
The distinct organoleptic properties of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- have led to its use in the fragrance and flavor industries.
Shaping Scents: Contributions to Specific Flavor Profiles
While detailed research on its specific flavor contributions is limited, the unique structure of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- suggests it can impart particular notes to food products. smolecule.com One source describes its odor profile as being peppermint-like. smolecule.com The arrangement of the methyl and acetyl groups on the cyclopentene ring is a key determinant of its aromatic character.
An Ingredient in Fragrance Formulations
In the fragrance industry, compounds with structures similar to Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- are valued for their pleasant aromas and are incorporated into various scented products. smolecule.com The volatility and odor profile of such ketones make them suitable for use in perfumes, colognes, and other consumer goods where a specific scent is desired.
Exploring Potential in Catalysis and Materials Science
While direct, specific applications of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- in catalysis and materials science are not extensively documented in publicly available literature, the inherent properties of its molecular structure suggest potential avenues for research and application.
The rigid, bicyclic nature of molecules derived from this compound could inform the design of thermally stable polymers and other specialty materials. smolecule.com The cyclopentenone core is a structural motif found in various natural products and is a valuable building block in organic synthesis. digitellinc.com The reactivity of the enone functionality within the cyclopentenone ring system allows for a variety of chemical transformations, making it a target for catalytic studies. For instance, the catalytic activation of carbon-carbon bonds in cyclopentanones is an area of active research for the synthesis of other complex cyclic systems. nih.gov Furthermore, various catalytic methods are employed for the synthesis of cyclopentenone derivatives themselves, highlighting the importance of catalysis in accessing this class of compounds. acs.orgacs.orgsemanticscholar.org
Given the established utility of related cyclopentenone structures in these advanced fields, it is plausible that Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- could serve as a valuable platform for the development of novel catalysts and materials with tailored properties. Further research is needed to fully explore and realize this potential.
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- as a Ligand Precursor for Catalytic Systems
The molecular architecture of ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, featuring a reactive ketone functional group and a cyclopentene ring, presents significant potential for its use as a precursor in the synthesis of specialized ligands for various catalytic systems. While direct research on this specific molecule as a ligand precursor is not extensively documented, the principles of ligand design and the known reactivity of similar cyclic ketones and their derivatives provide a strong basis for its prospective applications.
The ketone moiety can be chemically transformed into a variety of coordinating groups. For instance, condensation reactions with primary amines can yield imine (or Schiff base) ligands. wikipedia.org These imines are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a range of transition metals. wikipedia.org The resulting metal-ligand complexes can function as catalysts in numerous organic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Furthermore, the cyclopentene backbone can be functionalized to introduce additional donor atoms, leading to the formation of bidentate or multidentate ligands. Such modifications can enhance the stability and catalytic activity of the corresponding metal complexes. The stereochemistry of the cyclopentene ring can also be exploited to develop chiral ligands for asymmetric catalysis, a critical area in modern synthetic chemistry for producing enantiomerically pure compounds.
The development of catalytic systems often involves the strategic selection of ligands to control the reactivity and selectivity of the metal center. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligands is crucial for achieving desired outcomes, such as acylative versus decarbonylative pathways. acs.org Similarly, ligands derived from ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- could be tailored to influence the course of a catalytic cycle. The table below summarizes examples of catalytic systems where cyclic compounds or ketone derivatives are used as precursors for ligands, illustrating the potential for the title compound.
Table 1: Examples of Catalytic Systems Utilizing Cyclic or Ketone-Derived Ligands
| Catalyst/Ligand System | Reaction Type | Precursor Type | Reference |
|---|---|---|---|
| Rhodium-DIOP catalyst | Asymmetric reduction | Imines (from ketones) | wikipedia.org |
| Palladium complexes with bidentate phosphine ligands | Decarbonylative cross-coupling | Amides | acs.org |
| Salen ligands | Various catalytic reactions | Salicylaldehyde (an aromatic aldehyde) | wikipedia.org |
| Pyridazine-containing ligands | Electrocatalytic proton reduction | Pyridazine core | mdpi.com |
The versatility of ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- as a building block allows for the systematic modification of the ligand structure, which in turn can fine-tune the electronic and steric properties of the resulting catalyst. This tunability is paramount for optimizing catalytic performance in terms of activity, selectivity, and substrate scope.
Development of Advanced Materials Incorporating Cyclic Ketone Scaffolds
The cyclic ketone scaffold, as present in ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, is a valuable structural motif in the design and synthesis of advanced materials. The inherent reactivity of the ketone and the potential for polymerization or incorporation into larger macromolecular structures make such compounds attractive building blocks for new materials with tailored properties.
One promising area is the development of novel polymers. The ketone group can participate in various polymerization reactions, or it can be modified to introduce polymerizable functionalities. For instance, the reduction of the ketone to an alcohol would allow for the formation of polyesters or polyurethanes. The resulting polymers could exhibit unique thermal and mechanical properties attributable to the cyclic nature of the monomer unit.
In the realm of functional materials, cyclic ketones are precursors to a wide array of complex molecules. For example, the direct β-functionalization of saturated cyclic ketones has been achieved through the merger of photoredox and organocatalysis, leading to the formation of γ-hydroxyketones. nih.gov This methodology opens up avenues for creating highly functionalized building blocks that can be incorporated into materials for electronics, optics, or sensing applications.
Moreover, the rigid and well-defined structure of the cyclopentenone core can be exploited in the synthesis of materials with specific morphologies. In the context of bone tissue engineering, for example, thermoplastic polymers like polycaprolactone (B3415563) (PCL) and polylactic acid (PLA) are used to create scaffolds for cell growth. mdpi.com While not directly using the title compound, this highlights the utility of cyclic structures in creating biocompatible and biodegradable materials. The incorporation of functionalized cyclic ketones could lead to materials with enhanced bioactivity or improved mechanical strength.
The Diels-Alder reaction is another powerful tool for constructing complex cyclic systems that can serve as monomers or cross-linking agents in polymer networks. acs.org The cyclopentenone moiety is a known dienophile in such reactions, allowing for the creation of intricate three-dimensional structures. The table below presents examples of advanced materials derived from or incorporating cyclic ketone scaffolds, demonstrating the broad potential of this class of compounds.
Table 2: Advanced Materials Based on Cyclic Ketone Scaffolds
| Material Type | Precursor/Scaffold | Key Feature/Application | Reference |
|---|---|---|---|
| γ-Hydroxyketones | Saturated cyclic ketones | Direct β-functionalization via photoredox and organocatalysis | nih.gov |
| Biocompatible Scaffolds | Polycaprolactone (PCL), Polylactic acid (PLA) | Use in bone tissue engineering | mdpi.com |
| Highly Functionalized Barrelenes | Benzenes and alkynes | Synthesis via Diels-Alder reaction | acs.org |
The development of materials from ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- and related cyclic ketones is an active area of research with the potential to yield new materials with novel and useful properties for a wide range of technological applications.
Environmental Fate and Degradation Pathways of Ethanone, 1 2 Methyl 1 Cyclopenten 1 Yl
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes in the environment, such as through light (photodegradation) or water (hydrolysis) and other chemical reactions like oxidation.
Specific experimental studies detailing the photodegradation rates and pathways of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- in either atmospheric or aquatic environments have not been identified in a review of scientific literature. Generally, organic compounds with its structural features (an unsaturated cyclic ketone) would be expected to undergo photochemical reactions, but specific data are not available.
Biotic Degradation by Microbial Communities
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi.
There are no specific studies in the reviewed literature that have identified particular microbial species or communities capable of degrading Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-. While the biodegradation of other cyclic ketones by various microorganisms has been documented, this specific information is lacking for the target compound.
In the absence of studies on the biodegradation of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, there is no information available regarding the characterization of its potential biodegradation metabolites.
Environmental Monitoring and Distribution Studies
The presence of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- has been identified in some natural sources and has been included as an analyte in at least one environmental monitoring study.
The compound, listed as 1-Acetyl-2-methylcyclopentene, has been identified as a volatile component in the essential oils of certain plants, such as those from the genus Elsholtzia. tsijournals.com A study analyzing the volatile compounds in spent coffee grounds from various geographical origins also reported the presence of 1-Acetyl-2-methylcyclopentene. nih.govuma.pt This suggests a potential for its release into the environment from natural sources.
In terms of environmental monitoring, a 2015 retrospective case study by the U.S. Environmental Protection Agency (EPA) investigating the potential impacts of hydraulic fracturing on drinking water resources in northeastern Pennsylvania included "Ethanone, 1-(2-methyl-1-cyclopenten-1)-" (CAS# 3168-90-9) in its list of analytes for organic compounds in water samples. epa.gov However, the compound was not detected in the samples analyzed in that particular study. epa.gov
Table 1: Environmental Monitoring and Natural Occurrence of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| Study Type | Source/Matrix | Finding | Reference |
| Natural Occurrence | Volatile oil of Elsholtzia capituligera C.Y.Wu | Identified as a minor constituent (0.02% relative content) | tsijournals.com |
| Natural Occurrence | Spent coffee grounds | Identified as a volatile organic metabolite | nih.govuma.pt |
| Environmental Monitoring | Drinking water resources (groundwater) | Analyzed for but not detected | epa.gov |
Analytical Methodologies for Detection in Environmental Samples
The detection and quantification of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- in environmental samples like soil, water, and air, necessitate sensitive and specific analytical techniques. Given its nature as a volatile organic compound (VOC), gas chromatography-mass spectrometry (GC-MS) is the primary analytical method employed for its identification and quantification. innovatechlabs.comthermofisher.com
For water samples , direct aqueous injection into a GC-MS system is often not feasible due to the low concentrations of the analyte and the presence of interfering matrix components. Therefore, pre-concentration and extraction techniques are typically required. Solid-phase microextraction (SPME) is a solvent-free and efficient method for extracting volatile and semi-volatile organic compounds from water. sigmaaldrich.comuwaterloo.caresearchgate.net A fiber coated with a suitable stationary phase, such as polydimethylsiloxane (B3030410) (PDMS), is exposed to the water sample (either directly or in the headspace above the sample), where analytes partition onto the fiber. The fiber is then thermally desorbed in the GC inlet for analysis. sigmaaldrich.comacs.org
For air samples , analysis typically involves collecting a known volume of air and concentrating the VOCs prior to GC-MS analysis. Static headspace analysis is a common technique where an air sample is collected in a sealed vial and heated to allow volatile compounds to partition into the headspace gas. innovatechlabs.com A portion of this gas is then injected into the GC-MS. This method is suitable for analyzing volatile compounds in a variety of matrices. thermofisher.comchromatographyonline.com
The analysis of soil samples requires an initial extraction step to transfer the compound from the solid matrix to a solvent or the gas phase. Techniques such as ultrasonic-assisted extraction or pressurized liquid extraction can be employed to efficiently extract cyclic ketones from soil. copernicus.org Following extraction, the resulting solution can be analyzed by GC-MS.
In all cases, the mass spectrometer identifies Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- by its unique mass spectrum, which serves as a chemical fingerprint. The NIST WebBook provides reference mass spectra for this compound, which can be used for confirmation. nist.govnist.gov
Table 1: Analytical Methods for Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| Environmental Matrix | Extraction/Sampling Technique | Analytical Instrument | Key Principle |
| Water | Solid-Phase Microextraction (SPME) | Gas Chromatography-Mass Spectrometry (GC-MS) | Analyte partitions from the water onto a coated fiber, which is then thermally desorbed for analysis. sigmaaldrich.comuwaterloo.ca |
| Air | Static Headspace Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile compounds from an air sample partition into the gas phase in a sealed vial, which is then injected for analysis. innovatechlabs.com |
| Soil | Ultrasonic-Assisted Extraction | Gas Chromatography-Mass Spectrometry (GC-MS) | High-frequency sound waves are used to facilitate the extraction of the compound from the soil matrix into a solvent. copernicus.org |
Persistence and Mobility in Soil, Water, and Air
The persistence and mobility of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- in the environment are governed by its chemical structure and the properties of the surrounding environmental matrix. As an α,β-unsaturated ketone, its reactivity and movement are influenced by the presence of the carbon-carbon double bond conjugated with the carbonyl group. wikipedia.orglibretexts.org
Persistence and Mobility in Soil:
The mobility of organic compounds in soil is largely controlled by their tendency to adsorb to soil organic carbon and clay particles. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. For α,β-unsaturated ketones, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate Koc based on molecular properties. jetjournal.usnih.govscilit.comepa.govresearchgate.net Based on its structure, Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is expected to have a moderate affinity for soil organic matter, suggesting limited to moderate mobility.
The persistence of this compound in soil is primarily determined by biodegradation. Soil microorganisms can utilize cyclic ketones as a carbon source, leading to their degradation. nih.gov The presence of the α,β-unsaturated system can influence the degradation pathway.
Persistence and Mobility in Water:
In aqueous environments, the persistence of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is influenced by processes such as hydrolysis and photolysis. As an enone, it can undergo photochemical reactions when exposed to sunlight, which may lead to its degradation. acs.orgrsc.orgmagadhmahilacollege.org The rate of hydrolysis for α,β-unsaturated ketones is generally slow under neutral pH conditions but can be accelerated under acidic or basic conditions. Biodegradation by aquatic microorganisms is also a potential degradation pathway.
The mobility of the compound between water and the atmosphere is described by its Henry's Law Constant. copernicus.orgbyjus.comlibretexts.org This value, which can be estimated for ketones, indicates the partitioning behavior between the two phases. researchgate.netresearchgate.nethenrys-law.org
Persistence and Mobility in Air:
In the atmosphere, the primary degradation pathway for volatile organic compounds like Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is through reaction with hydroxyl (OH) radicals. acs.orgnih.gov The rate of this reaction determines the atmospheric lifetime of the compound. Studies on other α,β-unsaturated ketones have shown that the reaction with OH radicals is a significant removal process, with atmospheric lifetimes typically on the order of days. copernicus.orgcopernicus.org This suggests that Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is unlikely to persist for long periods in the atmosphere and will be degraded relatively close to its source of emission.
Table 2: Estimated Environmental Fate Parameters for Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| Parameter | Environmental Compartment | Estimated Value/Behavior | Significance |
| Soil Sorption (Koc) | Soil | Moderate | Limited to moderate mobility in soil. jetjournal.usnih.gov |
| Biodegradation | Soil, Water | Potential for microbial degradation. nih.gov | A primary pathway for removal from soil and water. |
| Photolysis | Water, Air | Susceptible to degradation by sunlight. acs.orgrsc.org | A potential degradation pathway in surface waters and the atmosphere. |
| Atmospheric Lifetime | Air | Estimated to be on the order of days. | Degraded relatively quickly in the atmosphere by reaction with OH radicals. acs.orgnih.govcopernicus.org |
| Henry's Law Constant | Water/Air Interface | Moderate volatility expected. | Influences the partitioning between water and air. byjus.comlibretexts.org |
Future Directions and Emerging Research Avenues for Ethanone, 1 2 Methyl 1 Cyclopenten 1 Yl
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and exploration of molecules like Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-. These computational tools can dramatically accelerate the discovery of novel synthetic pathways and optimize existing ones, moving beyond traditional, labor-intensive laboratory work. iscientific.org
Table 1: Potential Applications of AI/ML in the Synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
| AI/ML Tool Type | Function | Specific Application to Target Compound |
| Retrosynthesis Algorithms | Propose disconnection strategies to identify potential starting materials. | Identify novel, cost-effective, or more sustainable precursors for the cyclopentenone ring. nih.gov |
| Reaction Outcome Predictors | Forecast the products and yields of a reaction under specific conditions. | Optimize conditions for the acylation of the cyclopentene (B43876) derivative to maximize yield and minimize byproducts. smolecule.com |
| Property Prediction Models | Estimate physical, chemical, or biological properties from a molecular structure. | Screen virtual libraries of derivatives for potential fragrance profiles or biological activity. |
| Automated Synthesis Platforms | Integrate AI planning with robotic hardware to execute syntheses. | Enable high-throughput synthesis and testing of functionalized derivatives for materials science or drug discovery. nih.gov |
Exploration of Bio-inspired and Sustainable Synthetic Routes
Growing environmental concerns necessitate a shift towards green and sustainable chemistry. Future synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- and its derivatives will increasingly rely on bio-inspired and eco-friendly methods that reduce waste, energy consumption, and the use of hazardous materials. nih.gov
One promising avenue is the use of enzymatic catalysis. Lipases and other enzymes could be employed for the kinetic resolution of racemic mixtures, providing highly enantioselective access to specific stereoisomers of the compound or its precursors. acs.org This method offers mild reaction conditions and high selectivity, which are often difficult to achieve with traditional chemical catalysts. acs.org Another approach involves the development of "ecocatalysts," derived from natural and biosourced materials, to replace heavy metal catalysts in key reactions. nih.gov Research into continuous flow synthesis represents another significant sustainable strategy. Flow chemistry can improve reaction efficiency, reduce solvent usage, and allow for safer handling of reactive intermediates, as has been demonstrated for other functional cyclopentenones. researchgate.net
Table 2: Comparison of Conventional and Sustainable Synthetic Approaches for Cyclopentenones
| Synthesis Aspect | Conventional Method | Emerging Sustainable Alternative |
| Catalysis | Acid catalysts, transition metals (e.g., Rhodium, Palladium). organic-chemistry.org | Biocatalysts (e.g., lipases), ecocatalysts from renewable sources. nih.govacs.org |
| Solvents | Volatile organic compounds (VOCs). | Water, supercritical CO₂, or solvent-free conditions. researchgate.net |
| Energy Input | High temperatures for cyclization or rearrangement reactions. | Mild, room-temperature conditions enabled by highly active catalysts. nih.gov |
| Process | Batch processing. | Continuous flow synthesis in microreactors. researchgate.net |
| Stereocontrol | Use of chiral auxiliaries or stoichiometric resolving agents. acs.org | Dynamic kinetic resolution (DKR) using enzymes. acs.org |
Advanced Functional Material Design Based on Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- Scaffolds
The inherent reactivity of the Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- scaffold makes it an excellent starting point for the design of advanced functional materials. The α,β-unsaturated ketone moiety is a versatile functional group that can participate in a variety of polymerization and modification reactions. smolecule.com
Future research is expected to explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The resulting materials could possess unique thermal, optical, or mechanical properties. Furthermore, the cyclopentenone ring can be strategically functionalized to create materials with specific activities. For instance, inspired by findings that other substituted cyclopentenones exhibit potent biological effects, derivatives could be designed as bioactive materials for medical devices or as specialized coatings. nih.gov The vinyl group within the cyclopentene ring also provides a handle for further synthetic transformations, allowing for the attachment of various functional groups to tailor the material's properties for applications in electronics, sensing, or catalysis. nih.gov
Table 3: Hypothetical Functional Materials Derived from the Target Scaffold
| Derivative Type | Functionalization Strategy | Potential Application |
| Bioactive Polymer | Polymerization via the α,β-unsaturated system and incorporation of antimicrobial moieties. | Antimicrobial surfaces for medical or consumer products. |
| Chiral Stationary Phase | Covalent bonding of enantiomerically pure scaffold to a silica (B1680970) support. | Chromatographic separation of racemic mixtures in the pharmaceutical industry. |
| Organoelectronic Material | Synthesis of conjugated polymers incorporating the cyclopentenone core. | Components for organic light-emitting diodes (OLEDs) or sensors. |
| Antitumor Prodrug | Attachment of a tumor-targeting group to a halogenated cyclopentenone derivative. | Targeted cancer therapy, leveraging the known bioactivity of similar structures. nih.gov |
Interdisciplinary Research for Unveiling Novel Fundamental Insights and Applications
The full potential of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- will be realized through collaborations that bridge traditional scientific disciplines. The compound's structure lies at the intersection of organic chemistry, biology, and materials science, creating fertile ground for interdisciplinary investigation. evitachem.com
A significant area for future research involves a deeper exploration of its biological activities. As an α,β-unsaturated ketone, it belongs to a class of compounds known to interact with biological systems, sometimes acting as mitochondrial toxins with potential applications in oncology. smolecule.comnih.gov Collaborative projects between synthetic chemists and molecular biologists could elucidate the specific mechanisms of action, potentially leading to the development of new therapeutic agents. nih.gov Similarly, its known use as a flavor and fragrance component invites research at the interface of chemistry and sensory science to understand how its specific structure correlates with its scent and taste profiles. smolecule.com Such studies could lead to new, nature-identical flavoring agents for the food industry. These interdisciplinary efforts are crucial for translating fundamental chemical properties into practical, real-world applications.
Table 4: Interdisciplinary Research Opportunities
| Collaborating Field | Research Focus | Role of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- |
| Oncology/Biochemistry | Investigating mechanisms of cytotoxicity in cancer cells. | Serves as a model α,β-unsaturated ketone to study mitochondrial interactions and pro-apoptotic effects. nih.gov |
| Food Science/Perfumery | Correlating molecular structure with sensory perception. | A target molecule for developing new fragrance and flavor profiles. smolecule.com |
| Microbiology | Screening for antimicrobial and antifungal properties. | A lead compound for developing new preservatives or antimicrobial agents. smolecule.com |
| Polymer Science | Creating novel polymers with tailored properties. | A functional monomer for synthesizing advanced materials. |
Q & A
Q. What are the recommended analytical methods for identifying Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Use a non-polar column (e.g., DB-5MS) with a temperature program starting at 50°C (hold 2 min), ramping to 250°C at 5°C/min. Key mass spectral ions for confirmation include m/z 109 (base peak), 43 (acetyl fragment), and 81 (cyclopentenyl fragment) . Retention indices (Kovats) should be cross-referenced with databases like NIST Standard Reference Data .
Q. How can the structural conformation of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- be validated experimentally?
X-ray crystallography using programs like SHELXL can resolve structural ambiguities. While no crystallographic data for this compound is publicly available ( ), analogous cyclopentenyl ketones suggest a planar acetyl group conjugated with the cyclopentenyl ring. Computational geometry optimization (DFT/B3LYP/6-31G*) can supplement experimental data .
Q. What synthetic routes are feasible for preparing Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-?
A plausible route involves Friedel-Crafts acylation of 2-methyl-1-cyclopentene with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. Purify via vacuum distillation (bp ~120–130°C at 10 mmHg) .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-?
Use AutoDock Vina or PyRx for docking simulations. Prepare the ligand by optimizing its 3D structure with Avogadro and generate protein targets (e.g., bacterial enolase or fungal cytochrome P450) from the PDB. Analyze binding affinities (ΔG ≤ −6 kcal/mol) and hydrogen-bond interactions. Validate with ADMET predictions (e.g., SwissADME) to ensure Lipinski’s rule compliance .
Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?
Cross-validate data using multiple techniques:
- Boiling point discrepancies : Compare experimental distillation data with computational predictions (e.g., Joback method).
- Spectral variations : Replicate GC-MS conditions (column type, ionization energy) from conflicting studies . Publish raw datasets (e.g., chromatograms, spectral libraries) to enhance reproducibility.
Q. What strategies optimize the stability of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- under varying experimental conditions?
Conduct accelerated stability studies:
- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light sensitivity : Use amber vials and UV/Vis spectroscopy to detect photo-oxidation products (λmax 270–300 nm). Add antioxidants (e.g., BHT) if carbonyl oxidation is observed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
